molecular formula C32H24Cl2N2O3S2 B11093480 5-benzyl-9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

5-benzyl-9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B11093480
M. Wt: 619.6 g/mol
InChI Key: RDJBLQOEINHEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-benzyl-9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[95102,1004,8012,16]heptadec-4(8)-ene-6,13,15-trione” is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-benzyl-9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include chlorobenzene, benzyl chloride, and various sulfur and nitrogen-containing compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“5-benzyl-9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the existing functional groups, potentially leading to the formation of new derivatives.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

“5-benzyl-9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[95102,1004,8

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could lead to its use in developing new therapeutic agents.

    Industry: It may find applications in materials science, such as the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “5-benzyl-9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” depends on its interaction with molecular targets. Potential pathways include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic structures with functional groups such as benzyl, chlorophenyl, and dithia groups. Examples include:

  • 5-benzyl-9,14-bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
  • 5-benzyl-9,14-bis(4-bromophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Uniqueness

The uniqueness of “5-benzyl-9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione” lies in its specific combination of functional groups and its potential reactivity. The presence of both sulfur and nitrogen atoms in the pentacyclic structure may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C32H24Cl2N2O3S2

Molecular Weight

619.6 g/mol

IUPAC Name

5-benzyl-9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C32H24Cl2N2O3S2/c33-18-8-6-17(7-9-18)23-24-21-14-22(26-25(21)29(37)36(30(26)38)20-12-10-19(34)11-13-20)27(24)40-31-28(23)41-32(39)35(31)15-16-4-2-1-3-5-16/h1-13,21-27H,14-15H2

InChI Key

RDJBLQOEINHEDU-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)Cl)SC6=C(C3C7=CC=C(C=C7)Cl)SC(=O)N6CC8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.